molecular formula C17H27N5O B11243939 2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one

2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one

Cat. No.: B11243939
M. Wt: 317.4 g/mol
InChI Key: WRGQWTGIYWEFEV-UHFFFAOYSA-N
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Description

2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a piperazine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-pyridazinylamine with piperidine under controlled conditions to form the pyridazinyl-piperidine intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various cellular pathways . For example, it may bind to histamine receptors, altering histamine-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is unique due to its specific combination of piperazine and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H27N5O

Molecular Weight

317.4 g/mol

IUPAC Name

2-methyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O/c1-14(2)17(23)22-12-10-21(11-13-22)16-7-6-15(18-19-16)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3

InChI Key

WRGQWTGIYWEFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3

Origin of Product

United States

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